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Abstract

Enavogliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2
(SGLT2), developed for the treatment of type 2 diabetes mellitus. This document provides an
in-depth technical overview of the discovery, synthesis, mechanism of action, and clinical
evaluation of Enavogliflozin. It is intended to serve as a comprehensive resource for
researchers, scientists, and professionals involved in drug development. The information
presented herein is a synthesis of data from preclinical studies, clinical trials, and patent
literature.

Introduction

Enavogliflozin, also known as DWP16001, is an oral antidiabetic agent that belongs to the
gliflozin class.[1] It was developed by Daewoong Pharmaceutical and has demonstrated
significant efficacy in glycemic control at a low dosage.[1] Like other SGLT2 inhibitors,
Enavogliflozin's mechanism of action is independent of insulin, offering a complementary
approach to the management of type 2 diabetes.

Discovery and Rationale

The development of SGLT2 inhibitors was spurred by the understanding of the crucial role of
SGLT2 in renal glucose reabsorption. SGLT2 is responsible for approximately 90% of the
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glucose reabsorption in the kidneys. Inhibiting this transporter leads to increased urinary
glucose excretion, thereby lowering blood glucose levels. The discovery of Enavogliflozin was
the result of efforts to identify a highly potent and selective SGLT2 inhibitor with favorable
pharmacokinetic and pharmacodynamic properties.

Mechanism of Action

Enavogliflozin selectively and competitively inhibits SGLT2 in the proximal convoluted tubule
of the kidney. This inhibition prevents the reabsorption of filtered glucose from the tubular fluid
back into the bloodstream, leading to glucosuria and a subsequent reduction in plasma glucose
concentrations.

Signaling Pathway

The inhibition of SGLT2 by Enavogliflozin has several downstream effects on renal and
systemic physiology. The primary effect is the increased excretion of glucose and sodium in the
urine. This leads to a mild osmotic diuresis and natriuresis, contributing to a reduction in blood
pressure and body weight. The altered tubular sodium handling also influences
tubuloglomerular feedback, leading to afferent arteriolar vasoconstriction and a reduction in
intraglomerular pressure, which is thought to confer renal protection.
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Caption: Signaling pathway of SGLT2 inhibition by Enavogliflozin.

Quantitative Data
In Vitro Activity
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Parameter Value Reference
SGLT2 IC50 0.8+£0.3nM
SGLT1 IC50 549.3 £ 139.6 nM
Selectivity (SGLT1/SGLT2) ~687-fold
Preclinical Pharmacokinetics
Species Parameter Value Reference
Mouse Oral Bioavailability 84.5% - 97.2%
Kidney to Plasma
, 85.0 + 16.1
AUC Ratio
Rat Oral Bioavailability 56.3% - 62.1%
Clinical Trial Data
Phase | (Healthy Volunteers)
Parameter Value Reference
Time to Maximum
) 1-3hours N/A
Concentration (Tmax)
Terminal Half-life (t1/2) 13 - 29 hours N/A

Phase IIl (Type 2 Diabetes Patients, 24 weeks)
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Enavogliflozin 0.3

Parameter Placebo Reference
mg

Change in HbAlc -0.99% (placebo- N/A

from Baseline adjusted)

Change in Fasting -40.1 mg/dL (placebo- N/A

Plasma Glucose adjusted)

Change in Body -2.5 kg (placebo- N/A

Weight adjusted)

Experimental Protocols

SGLT2 Inhibition Assay (Fluorescent Glucose Uptake)

A fluorescent glucose transport assay using 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-

deoxy-D-glucose (2-NBDG) in human kidney 2 (HK-2) cells, which endogenously express

SGLT2, is a suitable method for determining the inhibitory activity of compounds like

Enavogliflozin.

Protocol Outline:

e Cell Culture: HK-2 cells are cultured in appropriate media and conditions until they reach a

suitable confluency.

o Assay Preparation: Cells are seeded into 96-well plates and allowed to adhere overnight.

o Compound Incubation: Cells are pre-incubated with varying concentrations of

Enavogliflozin or a vehicle control in a sodium-containing buffer for a specified period.

¢ Glucose Uptake: 2-NBDG is added to the wells, and the plate is incubated to allow for

glucose uptake.

o Fluorescence Measurement: The reaction is stopped, and the cells are washed. The

intracellular fluorescence is measured using a fluorescence plate reader.

o Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of 2-

NBDG uptake against the log concentration of Enavogliflozin.

© 2025 BenchChem. All rights reserved.

5/9 Tech Support


https://www.benchchem.com/product/b607307?utm_src=pdf-body
https://www.benchchem.com/product/b607307?utm_src=pdf-body
https://www.benchchem.com/product/b607307?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607307?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Culture HK-2 Cells

'

Seed Cells in 96-well Plate

'

Pre-incubate with Enavogliflozin

'

Add 2-NBDG (Fluorescent Glucose Analog)

Measure Intracellular Fluorescence

Calculate IC50

Click to download full resolution via product page

Caption: Experimental workflow for SGLT2 inhibition assay.

Chemical Synthesis
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The chemical synthesis of Enavogliflozin involves a multi-step process. While a detailed,
publicly available step-by-step protocol is not readily found outside of patent literature, the
general approach for the synthesis of C-aryl glucosides, the class to which Enavogliflozin
belongs, is well-established. The synthesis typically involves the coupling of a protected
glucose derivative with an aglycone moiety, followed by deprotection steps. The synthesis of
Enavogliflozin is detailed in patent documents such as KR20140022086A. The key steps
generally involve:

o Preparation of the Aglycone: Synthesis of the 7-chloro-6-(4-cyclopropylbenzyl)-2,3-
dihydrobenzofuran-4-yl moiety. This involves several steps, including reactions to construct
the dihydrobenzofuran ring and introduce the chloro and cyclopropylbenzyl substituents.

e Glycosylation: Coupling of the aglycone with a protected glucose derivative, such as tetra-O-
acetyl-a-D-glucopyranosyl bromide, often via a Grignard or organolithium intermediate of the
aglycone.

o Deprotection: Removal of the protecting groups from the glucose moiety to yield the final
Enavogliflozin product.

Due to the proprietary nature of drug manufacturing processes, the precise, scaled-up
synthesis protocol is generally not published in peer-reviewed journals. Researchers should
refer to the relevant patent literature for more detailed experimental procedures.

Clinical Development and Efficacy

Enavogliflozin has undergone extensive clinical evaluation. Phase lll clinical trials have
demonstrated its efficacy as a monotherapy and in combination with other antidiabetic agents
like metformin. The trials have consistently shown that Enavogliflozin significantly reduces
HbA1lc, fasting plasma glucose, and body weight compared to placebo. Furthermore, studies
have indicated that Enavogliflozin is non-inferior to other SGLT2 inhibitors, such as
dapagliflozin, in terms of glycemic control.

Safety and Tolerability

The safety profile of Enavogliflozin is consistent with the SGLT2 inhibitor class. The most
common adverse events are related to the mechanism of action, including an increased risk of
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genital mycotic infections. Overall, Enavogliflozin has been shown to be well-tolerated in
clinical trials.

Conclusion

Enavogliflozin is a potent and selective SGLT2 inhibitor that has demonstrated significant
efficacy and a favorable safety profile in the treatment of type 2 diabetes. Its development
represents a valuable addition to the therapeutic options available for managing this chronic
condition. The data presented in this whitepaper underscore the robust scientific foundation for
the clinical use of Enavogliflozin. Further research may continue to explore its potential
benefits in broader patient populations and for other related indications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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